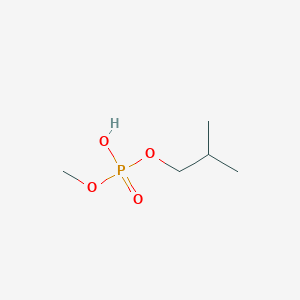
Methyl 2-methylpropyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methylpropyl hydrogen phosphate is an organic phosphate compound with a unique structure that includes a phosphate group bonded to a methyl group and a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylpropyl hydrogen phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with methyl alcohol and 2-methylpropyl alcohol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and it is usually carried out at elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methylpropyl hydrogen phosphate can undergo various chemical reactions, including:
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Phosphoric acid, methyl alcohol, and 2-methylpropyl alcohol.
Oxidation: Various phosphate derivatives.
Substitution: Phosphate esters with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methylpropyl hydrogen phosphate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-methylpropyl hydrogen phosphate involves its interaction with various molecular targets and pathways. In biological systems, the compound can participate in phosphorylation reactions, which are critical for regulating cellular processes. The phosphate group can be transferred to proteins, nucleotides, and other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl phosphate
- Ethyl phosphate
- Isopropyl phosphate
Comparison
Methyl 2-methylpropyl hydrogen phosphate is unique due to the presence of both a methyl group and a 2-methylpropyl group attached to the phosphate. This structural feature imparts distinct chemical and physical properties, such as solubility and reactivity, compared to other similar compounds like methyl phosphate and ethyl phosphate .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, a model compound in biochemical studies, and a useful component in industrial processes.
Eigenschaften
CAS-Nummer |
6303-29-3 |
|---|---|
Molekularformel |
C5H13O4P |
Molekulargewicht |
168.13 g/mol |
IUPAC-Name |
methyl 2-methylpropyl hydrogen phosphate |
InChI |
InChI=1S/C5H13O4P/c1-5(2)4-9-10(6,7)8-3/h5H,4H2,1-3H3,(H,6,7) |
InChI-Schlüssel |
SSKINJPYGRZDGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


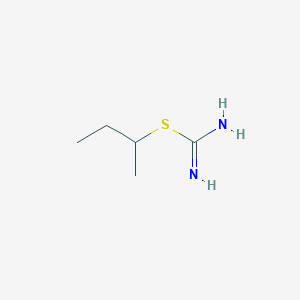
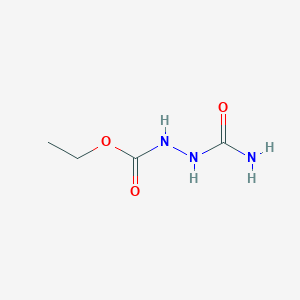
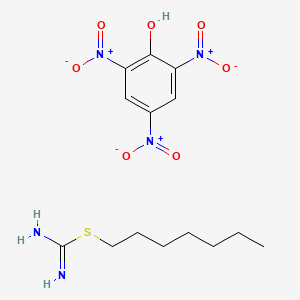
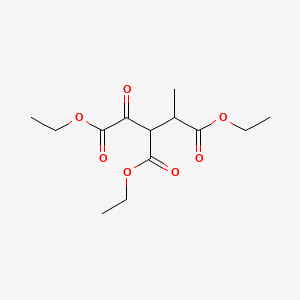
![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)
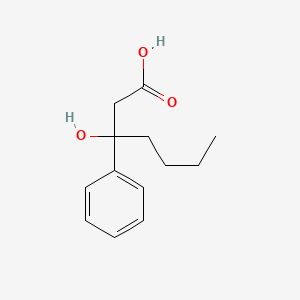
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)
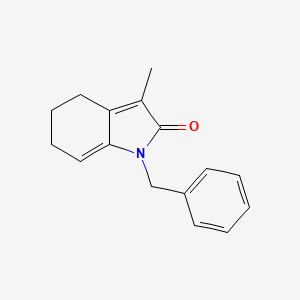
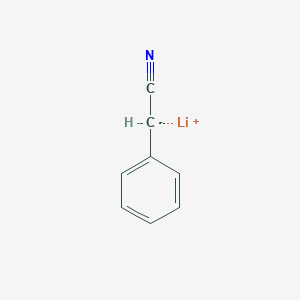


![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
